![molecular formula C12H15ClO B1453624 1-[(3-chlorophényl)méthyl]cyclopentan-1-ol CAS No. 1250059-65-4](/img/structure/B1453624.png)
1-[(3-chlorophényl)méthyl]cyclopentan-1-ol
Vue d'ensemble
Description
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'analogues de la kétamine
“1-[(3-chlorophényl)méthyl]cyclopentan-1-ol” peut être utilisé dans la synthèse d'analogues de la kétamine . La kétamine est une arylcycloalkylamine qui a un large éventail d'effets sur les humains, notamment l'analgésie, l'anesthésie, les hallucinations et l'élévation de la tension artérielle . En raison du large éventail d'applications de la kétamine et de ses analogues, les chercheurs ont montré un intérêt à étendre la stratégie de synthèse de la kétamine à la préparation de nouveaux analogues .
Synthèse d'analogues à cycle à sept chaînons de la kétamine
Ce composé peut également être utilisé dans la synthèse d'analogues à cycle à sept chaînons de la kétamine . Une approche consistait à utiliser une séquence de cinq réactions qui avait déjà été appliquée pour la synthèse de la kétamine . Cette stratégie a conduit à la formation de 1-[(2-chlorophényl)(méthylimino)méthyl]cyclohexan-1-ol en tant que précurseur de la molécule cible .
Synthèse de composés biologiquement actifs
“this compound” peut être utilisé dans la synthèse de composés biologiquement actifs . Les dérivés de l'indole possèdent diverses activités biologiques, à savoir, antiviral, anti-inflammatoire, anticancéreux, anti-VIH, antioxydant, antimicrobien, antituberculeux, antidiabétique, antimalarique, anticholinestérasique, etc. . Cela a suscité l'intérêt des chercheurs pour la synthèse d'une variété de dérivés de l'indole .
Synthèse d'hormones végétales
Ce composé peut être utilisé dans la synthèse d'hormones végétales . L'acide indole-3-acétique est une hormone végétale produite par la dégradation du tryptophane dans les plantes supérieures . Les dérivés de l'indole présentent un grand intérêt en raison de leurs applications biologiques et cliniques diverses .
Synthèse d'un nouvel analogue de la kétamine
“this compound” peut être utilisé dans la synthèse d'un nouvel analogue de la kétamine . Dans cette recherche, un protocole nouveau et efficace a été développé pour la synthèse de la kétamine, en utilisant l'intermédiaire de la kétamine hydroxylée .
Synthèse d'un large éventail d'applications de la kétamine
Ce composé peut être utilisé dans la synthèse d'un large éventail d'applications de la kétamine . La kétamine a des applications en tant que sédatif en soins intensifs, analgésique et traitement du bronchospasme .
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODOSUXIFIKCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


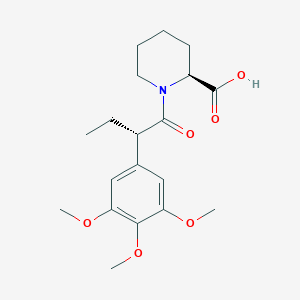


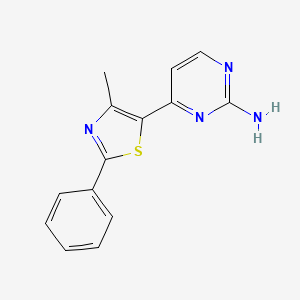
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
amine](/img/structure/B1453553.png)
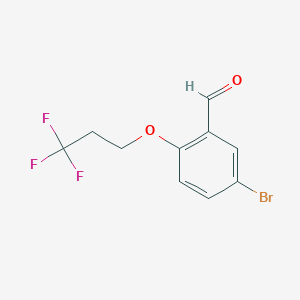
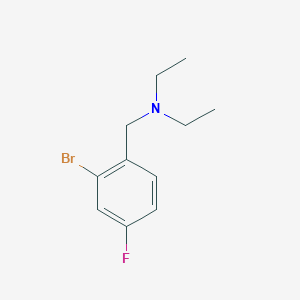

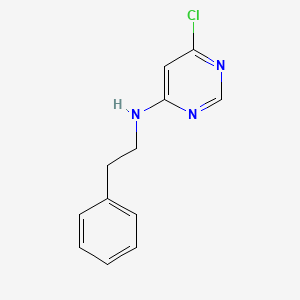
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
